N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine
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Overview
Description
DIETHYL(2-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]OXY}ETHYL)AMINE is an organic compound with a complex structure that includes a phthalazine ring, a methoxyphenyl group, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL(2-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]OXY}ETHYL)AMINE typically involves multiple steps, starting with the preparation of the phthalazine core. The phthalazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the diethylaminoethyl side chain is attached through nucleophilic substitution reactions, often using diethylamine as the nucleophile under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DIETHYL(2-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]OXY}ETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The phthalazine ring can be reduced to form dihydrophthalazine derivatives.
Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydrophthalazine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
DIETHYL(2-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]OXY}ETHYL)AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of DIETHYL(2-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]OXY}ETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The methoxyphenyl group can also interact with cellular membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- DIETHYL 4-METHOXYPHENYL PHOSPHATE
- 2,2’-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol)
Uniqueness
DIETHYL(2-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]OXY}ETHYL)AMINE is unique due to its combination of a phthalazine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
361997-92-4 |
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Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine |
InChI |
InChI=1S/C21H25N3O2/c1-4-24(5-2)14-15-26-21-19-9-7-6-8-18(19)20(22-23-21)16-10-12-17(25-3)13-11-16/h6-13H,4-5,14-15H2,1-3H3 |
InChI Key |
DMSMAMXEARRJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC |
solubility |
49.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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